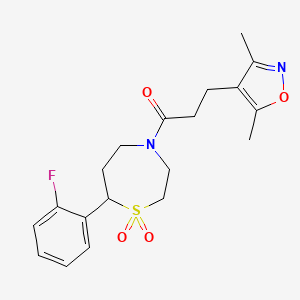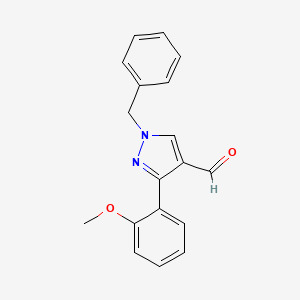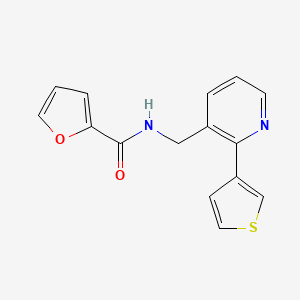
4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic compound that belongs to the class of nitroazoles This compound is characterized by the presence of a nitro group (-NO2) attached to a pyrazole ring, which is further substituted with a phenylethyl group
Applications De Recherche Scientifique
4-Nitro-1-(2-phenylethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including energetic materials and polymers with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often include low temperatures to control the reaction rate and prevent over-nitration .
Another approach involves the use of nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, or nitronium tetrafluoroborate . These reagents provide a controlled nitration environment, leading to the selective formation of the nitro group on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-(2-phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-1-(2-phenylethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-1-(2-phenylethyl)-1H-imidazole
- 4-Nitro-1-(2-phenylethyl)-1H-triazole
- 4-Nitro-1-(2-phenylethyl)-1H-tetrazole
Uniqueness
4-Nitro-1-(2-phenylethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
IUPAC Name |
4-nitro-1-(2-phenylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVATOIJLDLEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771941.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B2771945.png)


![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2771955.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2771957.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2771958.png)
![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)
![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)
